3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine
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Overview
Description
3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine typically involves the condensation of 1-ethylimidazole with a suitable alkylating agent. One common method is the reaction of 1-ethylimidazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydroimidazole derivatives, and various substituted imidazole compounds .
Scientific Research Applications
3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. Additionally, the compound can interact with nucleic acids and proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-imidazol-1-yl)propan-1-amine
- 3-(2-ethyl-1H-imidazol-1-yl)propan-1-amine
- 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine
Uniqueness
3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine is unique due to the presence of the ethyl group at the 1-position of the imidazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives .
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-(3-ethylimidazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-2-11-7-10-6-8(11)4-3-5-9/h6-7H,2-5,9H2,1H3 |
InChI Key |
PMCPGMBTSRQNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CCCN |
Origin of Product |
United States |
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